

Tulmimetostat: A Comparative Analysis of a Next-Generation EZH2 Inhibitor in Oncology

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Compound of Interest

Compound Name: *Tulmimetostat*

Cat. No.: *B10856435*

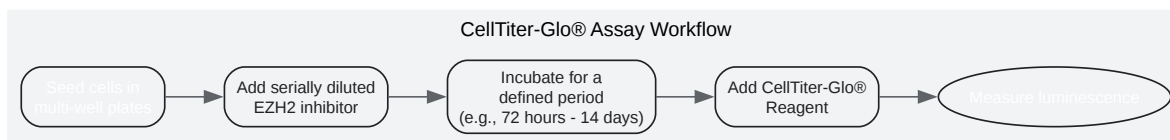
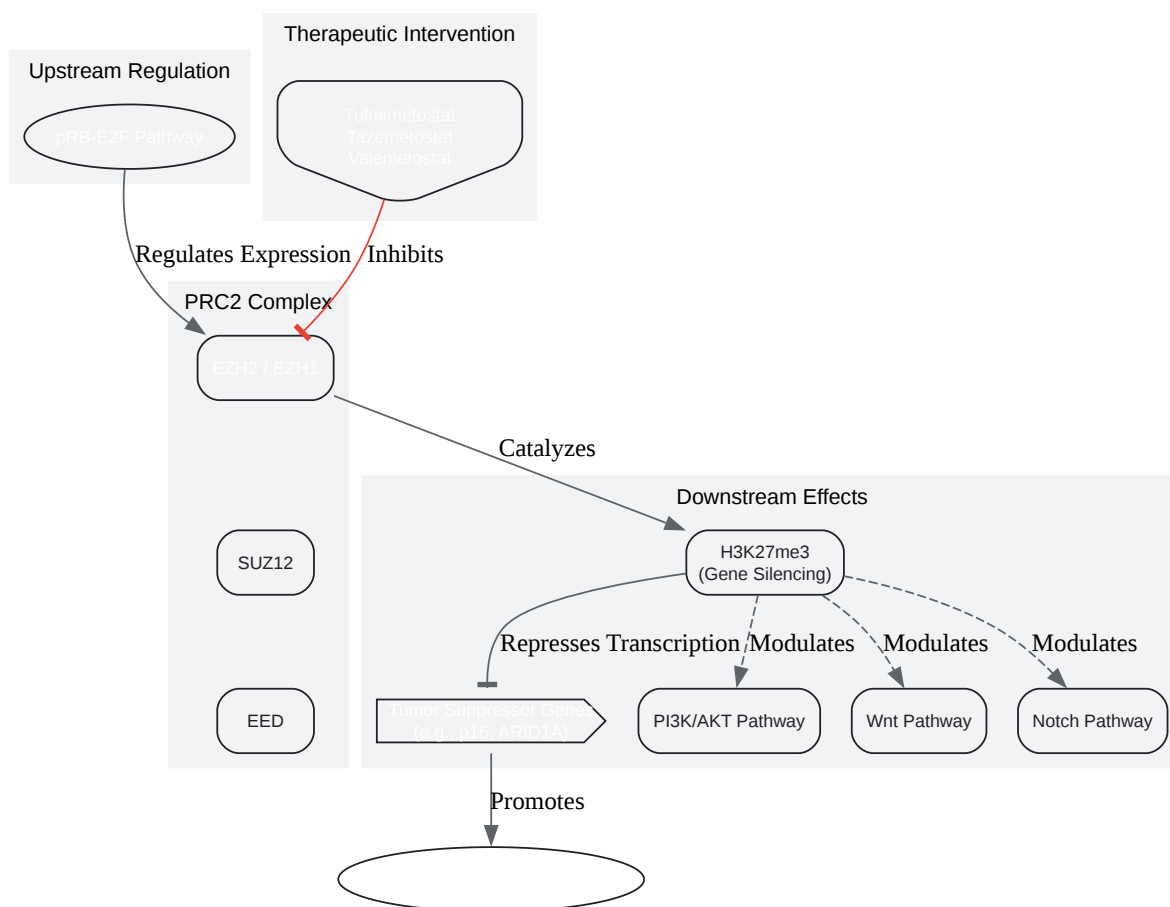
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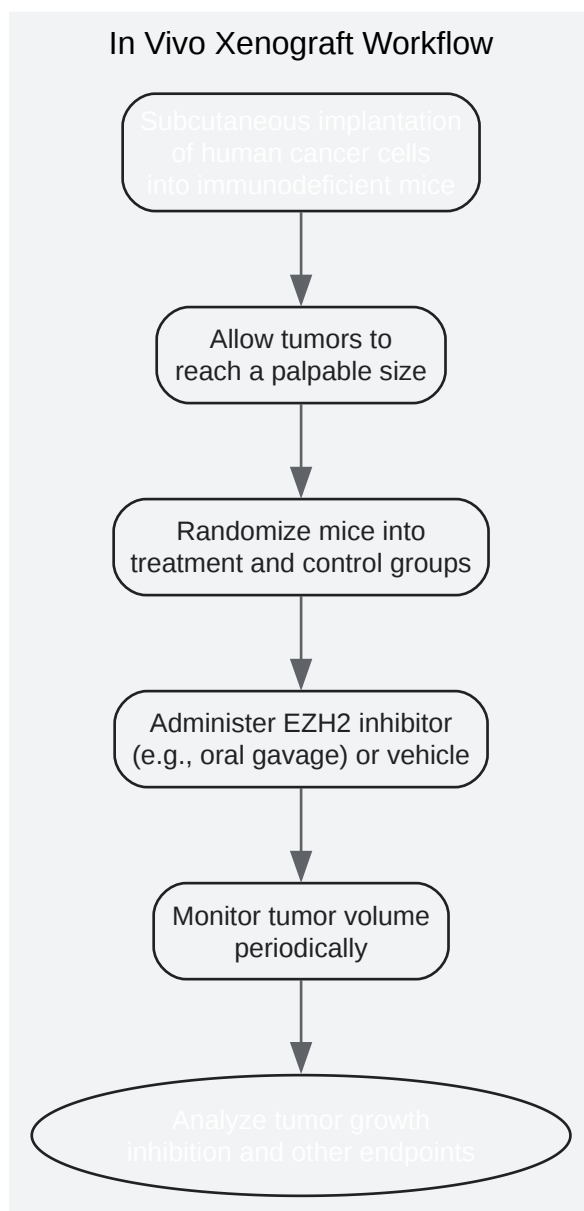
For Researchers, Scientists, and Drug Development Professionals

Tulmimetostat (CPI-0209) is an investigational, orally bioavailable, next-generation dual inhibitor of the histone methyltransferases EZH2 and EZH1.^{[1][2]} It is designed to offer improved potency and target engagement compared to first-generation EZH2 inhibitors.^[3] This guide provides a comparative analysis of **Tulmimetostat**'s activity across various cancer types, with supporting preclinical and clinical data, and contrasts its performance with other EZH2 inhibitors, namely Tazemetostat and Valemestostat.

Mechanism of Action: Dual Inhibition of EZH2 and EZH1

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).^[4] In many cancers, EZH2 is overexpressed or mutated, leading to the aberrant silencing of tumor suppressor genes and promoting cancer cell proliferation.^{[4][5]} **Tulmimetostat**'s dual inhibition of both EZH2 and its closely related homolog EZH1 is significant, as EZH1 can compensate for EZH2 inhibition, potentially leading to resistance.^[4] By targeting both enzymes, **Tulmimetostat** aims to achieve a more profound and durable anti-tumor effect.^{[3][4]}





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